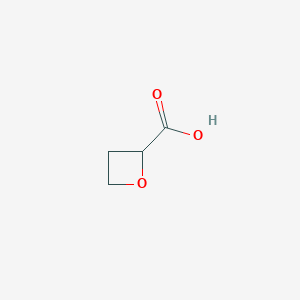

Oxetane-2-carboxylic acid

Übersicht

Beschreibung

Oxetane-2-carboxylic acid is a chemical compound with the CAS Number: 864373-47-7 and a molecular weight of 102.09 . Its IUPAC name is 2-oxetanecarboxylic acid . It is used in research and development .

Synthesis Analysis

During the past decade, oxetanes have been playing an important role in chemistry as bioactive compounds and valuable starting materials in synthesis . Oxetane-carboxylic acids have been used in more than 200 patents . Unexpected isomerization of oxetane-carboxylic acids has been observed under simple storage at room temperature or under slight heating . This could dramatically affect the reaction yields and lead to negative results .

Molecular Structure Analysis

Oxetane-2-carboxylic acid has a linear formula of C4H6O3 . The InChI code is 1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6) .

Chemical Reactions Analysis

Oxetane-2-carboxylic acid can undergo unexpected isomerization into lactones under simple storage at room temperature or under slight heating . This phenomenon was previously unknown in the literature .

Physical And Chemical Properties Analysis

Oxetane-2-carboxylic acid has a molecular weight of 102.09 . Its IUPAC name is 2-oxetanecarboxylic acid . The InChI code is 1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6) .

Wissenschaftliche Forschungsanwendungen

Synthesis of New Oxetane Derivatives

Oxetane-2-carboxylic acid plays a crucial role in the synthesis of new oxetane derivatives . These derivatives have been the subject of numerous studies due to their potential applications in various fields .

Medicinal Chemistry

Oxetanes are important components in the scaffold of compounds with relevant biological properties . For instance, an oxetane ring is present in the scaffold of Taxol®, an important drug used in the treatment of ovarian cancer .

Neurotrophic Activity

Merrilactone A, a sesquiterpene dilactone with an oxetane ring, exhibits neurotrophic activity . This suggests that Oxetane-2-carboxylic acid could potentially be used in the development of treatments for neurological disorders.

Antiviral Applications

Several antiviral oxetanes have been described in the literature . The presence of an oxetane ring in these compounds indicates that Oxetane-2-carboxylic acid could be used in the synthesis of new antiviral drugs.

Synthesis or Late-Stage Modification of Biologically Active Compounds

The mild chemistry of oxetanes allows for the easy installation of an oxetane ring from simple starting materials . This has potential applications in the synthesis or late-stage modification of biologically active compounds .

Improving Metabolic Stability

In drug discovery campaigns, the exchange of a chloro for a cyano substituent has been shown to improve metabolic stability . This suggests that Oxetane-2-carboxylic acid could potentially be used to enhance the metabolic stability of pharmaceutical compounds.

Wirkmechanismus

Target of Action

Oxetane-2-carboxylic acid is a compound that has been used in medicinal chemistry as an attractive polar and low molecular weight motif It’s known that oxetane-containing compounds have demonstrated antineoplastic, antiviral, and antifungal activities .

Mode of Action

It’s known that oxetanes can interact with their targets by replacing problematic functionalities in medicinal chemistry . This replacement often aims to maintain target activity and binding kinetics while simultaneously improving aspects of physicochemical properties .

Biochemical Pathways

Oxetane-containing compounds are known to be high-energy oxygen-containing non-aromatic heterocycles . These compounds are of great interest as potential pharmacophores with a significant spectrum of biological activities .

Pharmacokinetics

The incorporation of oxetane motifs in medicinal chemistry has been demonstrated to often improve the metabolic stability, solubility, and lipophilicity of target compounds .

Result of Action

It’s known that oxetane-containing compounds can exhibit various biological activities, including antineoplastic, antiviral, and antifungal activities .

Action Environment

It’s known that some oxetane-carboxylic acids can isomerize into lactones under simple storage at room temperature or under slight heating .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

oxetane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCXAZCRQJSFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585719 | |

| Record name | Oxetane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxetane-2-carboxylic acid | |

CAS RN |

864373-47-7 | |

| Record name | Oxetane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxetane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

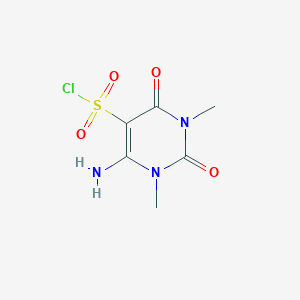

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Oxetane-2-carboxylic acid interact with Proline Dehydrogenase (PRODH)?

A1: Oxetane-2-carboxylic acid acts as a competitive inhibitor of PRODH, binding directly to the enzyme's active site where the natural substrate, L-proline, would typically bind. [] This interaction prevents PRODH from catalyzing the first step of proline catabolism, the conversion of L-proline to Δ1-pyrroline-5-carboxylate. [] Crystallographic studies reveal that while Oxetane-2-carboxylic acid occupies the proline substrate site, its ring orientation differs from the optimal binding pose observed for the potent PRODH inhibitor, S-(-)-tetrahydro-2-furoic acid. []

Q2: What is unique about the binding mechanism of Oxetane-2-carboxylic acid to PRODH compared to other inhibitors?

A2: Oxetane-2-carboxylic acid demonstrates a distinct binding characteristic compared to some other PRODH inhibitors. While compounds like cyclobutanecarboxylic acid and cyclopentanecarboxylic acid induce active site compression for enhanced nonpolar interactions, Oxetane-2-carboxylic acid uniquely destabilizes a structurally conserved water molecule within the active site through a non-steric mechanism. [] This disruption of the water network contributes to the overall binding affinity of Oxetane-2-carboxylic acid. []

Q3: What is the significance of understanding the structure-activity relationship (SAR) for Oxetane-2-carboxylic acid and its analogs in PRODH inhibition?

A3: Studying the SAR of Oxetane-2-carboxylic acid and related compounds is crucial for optimizing inhibitor design. [] Researchers have found that modifications to the ring size and hydrogen bonding capacity significantly influence the binding affinity to PRODH. [] For instance, a double mutant thermodynamic cycle analysis highlighted synergistic effects between the ring size and hydrogen bonding interactions with the conserved water molecule in the active site. [] These insights provide valuable guidance for developing more potent and selective PRODH inhibitors with potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)